3-methyl-N-(2-methylpropyl)-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide
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Overview
Description
3-methyl-N-(2-methylpropyl)-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide is a heterocyclic compound that belongs to the class of imidazo[2,1-b]thiazoles. This compound is characterized by its unique structure, which includes an imidazo[2,1-b]thiazole core substituted with an isobutyl group, a methyl group, and a nitrophenyl group. The presence of these substituents imparts specific chemical and biological properties to the compound, making it of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-N-(2-methylpropyl)-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Imidazo[2,1-b]thiazole Core: This step involves the cyclization of appropriate thioamide and α-haloketone precursors under basic conditions to form the imidazo[2,1-b]thiazole core.
Introduction of Substituents: The isobutyl, methyl, and nitrophenyl groups are introduced through various substitution reactions. For example, the nitrophenyl group can be introduced via a nitration reaction using nitric acid and sulfuric acid.
Carboxamide Formation: The final step involves the formation of the carboxamide group through the reaction of the imidazo[2,1-b]thiazole derivative with an appropriate amine under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, alternative solvents, and catalysts to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-methyl-N-(2-methylpropyl)-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitrophenyl group can be reduced to an amino group using reducing agents such as hydrogen gas and a palladium catalyst.
Substitution: The isobutyl and methyl groups can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Nitric acid, sulfuric acid.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Alkyl halides, aryl halides, nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted imidazo[2,1-b]thiazole derivatives.
Scientific Research Applications
3-methyl-N-(2-methylpropyl)-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Industry: Used in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 3-methyl-N-(2-methylpropyl)-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide involves its interaction with specific molecular targets and pathways. For example, in its role as an anticancer agent, the compound may inhibit enzymes such as topoisomerases or kinases, leading to the disruption of DNA replication and cell division. The nitrophenyl group may also contribute to the compound’s ability to generate reactive oxygen species, further enhancing its cytotoxic effects on cancer cells.
Comparison with Similar Compounds
Similar Compounds
Benzo[d]imidazo[2,1-b]thiazole derivatives: These compounds share a similar core structure but differ in their substituents, leading to variations in their chemical and biological properties.
Indole derivatives: These compounds have a similar heterocyclic structure and are known for their diverse biological activities, including antiviral, anti-inflammatory, and anticancer properties.
Uniqueness
3-methyl-N-(2-methylpropyl)-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide is unique due to its specific combination of substituents, which impart distinct chemical reactivity and biological activity. The presence of the nitrophenyl group, in particular, enhances its potential as an antimicrobial and anticancer agent, distinguishing it from other similar compounds.
Properties
IUPAC Name |
3-methyl-N-(2-methylpropyl)-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O3S/c1-10(2)8-18-16(22)15-11(3)20-9-14(19-17(20)25-15)12-5-4-6-13(7-12)21(23)24/h4-7,9-10H,8H2,1-3H3,(H,18,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTJASFLTZTXTFQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=NC(=CN12)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)NCC(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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